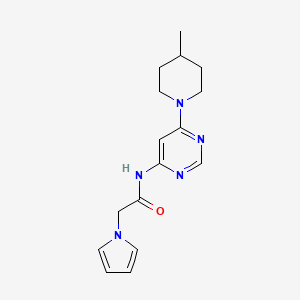

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Description

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name |

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-13-4-8-21(9-5-13)15-10-14(17-12-18-15)19-16(22)11-20-6-2-3-7-20/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNVLCINNPMNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine core.

Attachment of the pyrrole ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyrrole ring to the pyrimidine core.

Final acetamide formation: The final step might involve the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction might yield fully saturated compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(4-piperidinyl)pyrimidine derivatives: These compounds share a similar pyrimidine core and piperidine moiety.

Pyrrole-containing acetamides: These compounds share the pyrrole and acetamide functional groups.

Uniqueness

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H21N5

- Molecular Weight : 247.35 g/mol

- CAS Number : 1812890-23-5

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various cellular pathways. The presence of the pyrimidine and piperidine moieties suggests potential roles in modulating signaling pathways associated with cancer and inflammation.

Antitumor Activity

Recent studies have indicated that compounds related to this compound demonstrate significant antitumor effects. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inhibiting key kinases involved in tumor progression, such as BRAF and EGFR . The structure–activity relationship (SAR) analyses suggest that modifications to the piperidine and pyrimidine rings can enhance potency and selectivity against cancer cells.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases . The ability to inhibit pathways such as NF-kB signaling is particularly noteworthy.

Study 1: Antitumor Efficacy in Breast Cancer Models

A study investigated the cytotoxic effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin. Combination treatments showed a synergistic effect, enhancing overall efficacy .

| Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|

| MCF-7 | 12.5 | Yes |

| MDA-MB-231 | 9.8 | Yes |

Study 2: Anti-inflammatory Activity in Macrophage Models

In another study, the compound was tested for its ability to modulate inflammatory responses in LPS-stimulated macrophages. Results demonstrated a significant decrease in TNF-alpha and IL-6 production, suggesting that it could be a candidate for treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including coupling of heterocyclic moieties (pyrimidine, pyrrole) and amide bond formation. Key steps include:

- Pyrimidine core functionalization : Introducing the 4-methylpiperidin-1-yl group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .

- Pyrrole-acetamide coupling : Acylation using activated esters (e.g., HATU/DIPEA) or direct coupling via carbodiimide chemistry (EDC/HCl) .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) or preparative HPLC to achieve >95% purity .

- Optimization focuses on solvent choice (dioxane/water for Suzuki couplings), temperature control (100°C for Pd-catalyzed reactions), and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-couplings) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the pyrimidine ring and substituent integration (e.g., methylpiperidine protons at δ 1.2–2.5 ppm) .

- LC-MS : Verify molecular weight (e.g., m/z 386.2 [M+H]⁺) and detect impurities .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm piperidine chair conformation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-containing inhibitors) .

- Docking protocols : Use software like AutoDock Vina with force fields (AMBER/CHARMM) to model binding poses. Validate with experimental SAR data .

- Simulation parameters : Run 100-ns MD simulations in explicit solvent to assess stability of hydrogen bonds (e.g., acetamide NH–kinase hinge region) .

Q. What experimental strategies address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 1% DMSO) .

- Orthogonal assays : Cross-validate kinase inhibition (e.g., ADP-Glo™) with cellular proliferation (MTT assays) .

- Metabolic stability testing : Incubate with liver microsomes to rule out metabolite interference .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?

- Core modifications : Replace pyrrole with pyrazole to alter π-π stacking; substitute methylpiperidine with morpholine to modulate solubility .

- Acetamide tweaks : Introduce fluorine or methyl groups to improve metabolic stability .

- Biological testing : Screen derivatives against off-target panels (e.g., CEREP) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.